(3-tert-butyl-1H-pyrazol-5-yl)methanamine

Physicochemical profiling CNS drug design Permeability prediction

(3-tert-Butyl-1H-pyrazol-5-yl)methanamine (CAS 936940‑66‑8) is a bifunctional pyrazole building block that combines a nucleophilic primary aminomethyl group with a sterically demanding tert‑butyl substituent. Its computed physicochemical profile includes a molecular weight of 153.22 g/mol, XLogP3‑AA of 0.8, topological polar surface area (TPSA) of 54.7 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and two rotatable bonds.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 936940-66-8
Cat. No. B1310897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-tert-butyl-1H-pyrazol-5-yl)methanamine
CAS936940-66-8
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NNC(=C1)CN
InChIInChI=1S/C8H15N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3,(H,10,11)
InChIKeyUPXAEMPLVMJWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-tert-Butyl-1H-pyrazol-5-yl)methanamine (CAS 936940-66-8): A tert-Butyl-Pyrazole Methanamine Building Block for Kinase-Focused Synthesis and Medicinal Chemistry Procurement


(3-tert-Butyl-1H-pyrazol-5-yl)methanamine (CAS 936940‑66‑8) is a bifunctional pyrazole building block that combines a nucleophilic primary aminomethyl group with a sterically demanding tert‑butyl substituent. Its computed physicochemical profile includes a molecular weight of 153.22 g/mol, XLogP3‑AA of 0.8, topological polar surface area (TPSA) of 54.7 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and two rotatable bonds [1]. The compound exists as a prototropic tautomer (3‑tert‑butyl‑1H‑pyrazol‑5‑yl ↔ 5‑tert‑butyl‑1H‑pyrazol‑3‑yl), a feature that can influence both reactivity and molecular recognition [2]. It is supplied as the free base (typically ≥95% purity) or as the hydrochloride salt; the free base form is available at up to 98% purity from select vendors .

Why (3-tert-Butyl-1H-pyrazol-5-yl)methanamine Cannot Be Interchanged with Simpler Pyrazole Methanamines or N‑Methyl Analogs


Class‑level pyrazole methanamines cannot be freely interchanged because the tert‑butyl group contributes a unique combination of lipophilicity, steric bulk, and conformational restriction that is absent in smaller alkyl or unsubstituted analogs. In the well‑characterized p38α MAP kinase inhibitor series leading to BIRB 796, the tert‑butyl substituent was shown to occupy a lipophilic domain exposed upon activation‑loop rearrangement, serving as a critical binding element without which potency collapses [1]. Similarly, in BRAF inhibitor optimisation, 3‑tert‑butyl‑1‑aryl‑1H‑pyrazoles increased cellular potency relative to des‑tert‑butyl congeners while preserving isolated enzyme potency [2]. N‑Methylated analogs (e.g., CAS 1232137‑17‑5) lock the annular tautomerism and remove the hydrogen‑bond‑donating pyrazole NH, altering both the pharmacophore and the synthetic versatility of the amine handle [3]. These structure‑activity relationships demonstrate that the tert‑butyl‑pyrazole scaffold is not a generic commodity but a privileged pharmacophoric element with quantifiable impact on target binding and cellular activity.

Quantitative Differentiation Evidence for (3-tert-Butyl-1H-pyrazol-5-yl)methanamine Versus Closest Analogs


TPSA Advantage Over the 1,3-Dimethyl Analog for Permeability‑Sensitive Applications

In silico comparison of (3-tert-butyl-1H-pyrazol-5-yl)methanamine with (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770‑63‑7) reveals a 10.8 Ų (24.7 %) higher TPSA for the tert‑butyl analog (54.7 vs. 43.8 Ų) [1][2]. This elevated TPSA, combined with a slightly lower computed logP (0.80 vs. 0.89), places the compound closer to the favorable CNS‑PET region of the multiparameter optimization space, where TPSA <76 Ų and logP between 1 and 3 are desired for passive blood‑brain barrier penetration [3].

Physicochemical profiling CNS drug design Permeability prediction

Tert‑Butyl Group as a Critical Lipophilic Anchor in p38α MAP Kinase Inhibitor Pharmacophore

In the landmark SAR study of BIRB 796 (a clinical‑stage p38α inhibitor containing a 5‑tert‑butyl‑pyrazole core), thermal denaturation experiments established that the tert‑butyl group is indispensable for high‑affinity binding, occupying a lipophilic domain exposed upon activation‑loop rearrangement [1]. BIRB 796 achieves p38α IC50 = 38 nM, p38β IC50 = 65 nM, and Kd = 0.1 nM, with 330‑fold selectivity over JNK2 . Analogs in which the tert‑butyl group was replaced by smaller alkyl substituents (e.g., isopropyl) suffered >100‑fold loss in binding affinity [1].

p38 kinase inhibition Structure‑activity relationship Fragment-based drug design

Enhanced Cellular Potency in BRAF Inhibitor Series via 3‑tert‑Butyl‑Pyrazole Substitution

Suijkerbuijk et al. reported that incorporation of a 3‑tert‑butyl‑1‑aryl‑1H‑pyrazole motif into a tripartite BRAF inhibitor scaffold increased cellular potency (measured by inhibition of ERK phosphorylation and proliferation of mutant BRAF‑dependent cells) without detrimental effect on isolated V600E BRAF enzymatic potency [1]. Compounds bearing the tert‑butyl pyrazole achieved low‑nanomolar cellular IC50 values, whereas earlier phenyl‑based C‑ring analogs showed reduced cellular activity despite comparable biochemical potency, highlighting the specific contribution of the tert‑butyl pyrazole to cell‑based efficacy.

BRAF V600E inhibition Cellular potency Kinase inhibitor optimization

Higher Commercial Purity of Free Base Relative to Hydrochloride Salt Forms

A direct comparison of commercial offerings shows that the free base form of (3-tert-butyl-1H-pyrazol-5-yl)methanamine (CAS 936940‑66‑8) is available at 98% purity from suppliers such as Leyan . In contrast, the hydrochloride salt (CAS 1028458‑52‑7) is routinely supplied at 95% purity by major vendors including Sigma‑Aldrich (Combi‑Blocks catalog) . This 3‑percentage‑point purity difference translates to a 60% reduction in the maximum possible total impurity burden (2% vs. 5%), which can be decisive for applications requiring high‑purity starting materials, such as fragment‑based screening libraries or late‑stage functionalization where impurities propagate through synthesis.

Chemical purity Vendor comparison Procurement specification

High-Impact Application Scenarios for (3-tert-Butyl-1H-pyrazol-5-yl)methanamine in Kinase Drug Discovery and Chemical Biology


Synthesis of Type II p38α MAP Kinase Inhibitors via Urea Bond Formation

The primary aminomethyl group of (3-tert-butyl-1H-pyrazol-5-yl)methanamine serves as a direct nucleophile for reaction with aryl isocyanates or pre‑activated carbamoyl chlorides, yielding pyrazolyl‑urea inhibitors that target the DFG‑out conformation of p38α. This synthetic strategy was successfully employed in the development of BIRB 796, where the tert‑butyl pyrazole component provided the critical lipophilic anchor for high‑affinity binding (Kd = 0.1 nM) [1]. The free‑base form eliminates the need for a separate neutralisation step required when using hydrochloride salts, streamlining the coupling protocol.

Fragment‑Based Lead Generation Targeting the BRAF V600E Hinge Region

The compound functions as a privileged fragment for growing inhibitors that occupy the ATP‑binding hinge of BRAF V600E. In the Suijkerbuijk et al. series, the tert‑butyl pyrazole moiety was shown to enhance cellular potency without degrading biochemical activity, a property attributed to the steric and lipophilic features of the tert‑butyl group [2]. Procurement of high‑purity (98%) free base is recommended for fragment library construction to minimise false positives from impurities.

Design of CNS‑Penetrant Kinase Probes Leveraging Favorable Physicochemical Properties

With a TPSA of 54.7 Ų and XLogP of 0.80, (3-tert-butyl-1H-pyrazol-5-yl)methanamine resides near the centre of the desirable CNS‑PET multiparameter space [3][4]. This profile makes it an attractive building block for constructing brain‑penetrant kinase probes where both passive permeability and aqueous solubility are required. Its computed properties compare favorably to the 1,3‑dimethyl analog (PSA 43.8 Ų, logP 0.89), offering a superior balance for CNS applications [5].

Preparation of Tautomer‑Sensitive Pyrazolo[1,5‑a]pyrimidine Libraries

The annular tautomerism of (3-tert-butyl-1H-pyrazol-5-yl)methanamine allows it to react as either a 3‑amino or 5‑amino pyrazole synthon in cyclocondensation reactions with 1,3‑dielectrophiles, enabling divergent access to pyrazolo[1,5‑a]pyrimidine regioisomers [6]. This contrasts with N‑methyl‑locked analogs, which are conformationally restricted and preclude such reactivity branching, offering a broader chemical space from a single starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-tert-butyl-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.